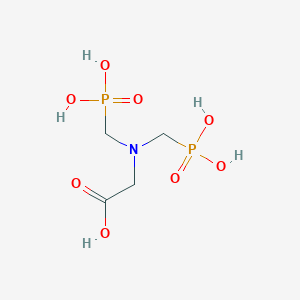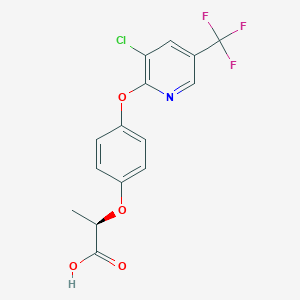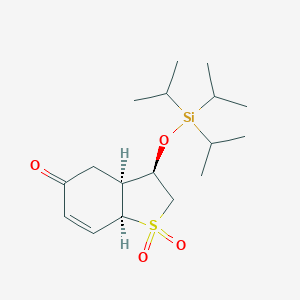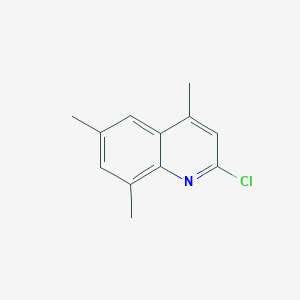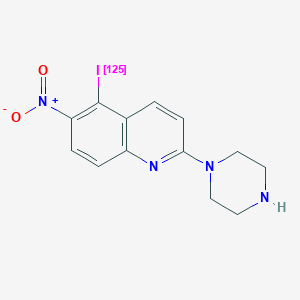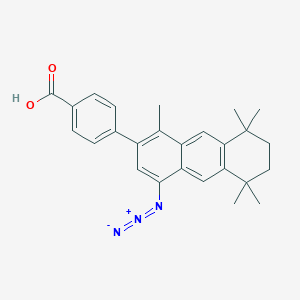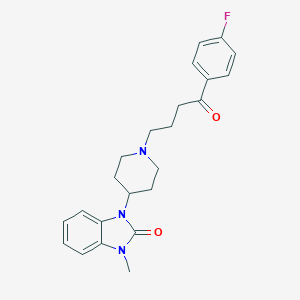
N-Methylbenperidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylbenperidol is a chemical compound that belongs to the class of butyrophenone derivatives. It is a potent antipsychotic agent that has been used in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. The compound is also known by its trade name, ‘Encephabol,’ and has been extensively studied for its pharmacological properties and clinical applications.
Mécanisme D'action
The exact mechanism of action of N-Methylbenperidol is not fully understood. However, it is believed to act primarily as a dopamine receptor antagonist, blocking the activity of dopamine in the brain. This results in a decrease in the symptoms of psychosis and other psychiatric disorders. The compound also has some affinity for other neurotransmitter receptors, including serotonin and histamine receptors, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
N-Methylbenperidol has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the dopaminergic system in the brain, which is believed to be responsible for its antipsychotic activity. The compound has also been shown to have some anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methylbenperidol has several advantages and limitations for lab experiments. One advantage is its potent antipsychotic activity, which makes it a valuable tool for studying the mechanisms of psychosis and other psychiatric disorders. However, the compound has some limitations, including its relatively low solubility in water and its potential for toxicity at high doses. These limitations need to be taken into account when designing experiments using N-Methylbenperidol.
Orientations Futures
There are several future directions for research on N-Methylbenperidol. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's neuroprotective properties and ability to enhance cognitive function make it a promising candidate for these indications. Another area of interest is the development of new derivatives of N-Methylbenperidol with improved pharmacological properties, such as increased solubility and reduced toxicity. These derivatives may have greater clinical utility than the parent compound. Finally, further research is needed to fully understand the mechanism of action of N-Methylbenperidol and its effects on the brain and other organ systems.
Méthodes De Synthèse
The synthesis of N-Methylbenperidol involves the reaction of 1-(4-fluorophenyl)-1-(4-hydroxyphenyl)-2-butene with N-methylpiperazine in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which results in the formation of the desired product in high yield and purity. The synthesis method has been optimized to meet the requirements of large-scale production for clinical use.
Applications De Recherche Scientifique
N-Methylbenperidol has been extensively studied for its pharmacological properties and clinical applications. It has been shown to have potent antipsychotic activity, which makes it a valuable tool in the treatment of various psychiatric disorders. The compound has also been studied for its neuroprotective properties and its ability to enhance cognitive function. These properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
133066-70-3 |
|---|---|
Nom du produit |
N-Methylbenperidol |
Formule moléculaire |
C23H26FN3O2 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
1-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C23H26FN3O2/c1-25-20-5-2-3-6-21(20)27(23(25)29)19-12-15-26(16-13-19)14-4-7-22(28)17-8-10-18(24)11-9-17/h2-3,5-6,8-11,19H,4,7,12-16H2,1H3 |
Clé InChI |
SJRJDHOLKUXKIB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |
SMILES canonique |
CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |
Autres numéros CAS |
133066-70-3 |
Synonymes |
(18F)(N-methyl)benperidol N-(11C)methyl-benperidol N-methylbenperidol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



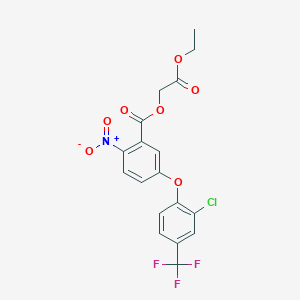
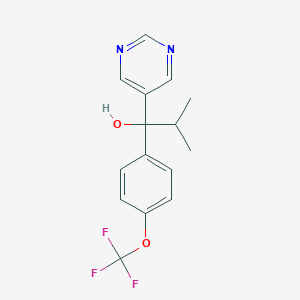
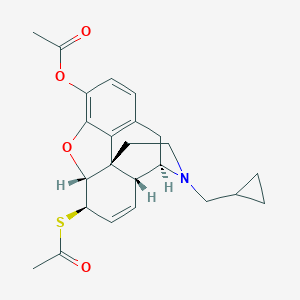
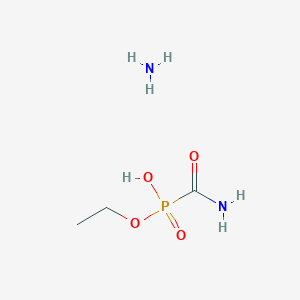
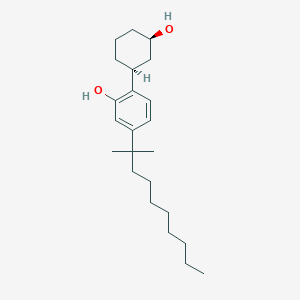
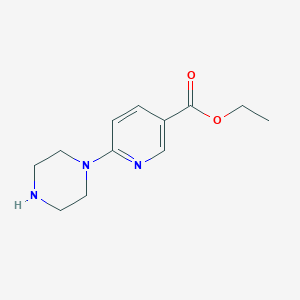
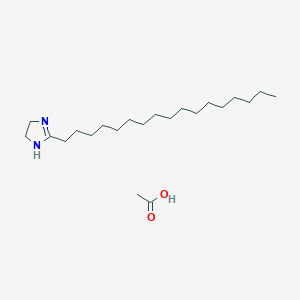
![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)
